methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride
CAS No.: 1279219-32-7
Cat. No.: VC2919287
Molecular Formula: C5H9ClN4O2
Molecular Weight: 192.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279219-32-7 |
|---|---|
| Molecular Formula | C5H9ClN4O2 |
| Molecular Weight | 192.6 g/mol |
| IUPAC Name | methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-3-7-5(6)9-8-3;/h2H2,1H3,(H3,6,7,8,9);1H |
| Standard InChI Key | BQMZIQANWPKELV-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=NC(=NN1)N.Cl |
| Canonical SMILES | COC(=O)CC1=NC(=NN1)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride features a five-membered 1,2,4-triazole heterocyclic core with three nitrogen atoms at positions 1, 2, and 4. The structure is characterized by an amino group (-NH₂) at position 3 and a methyl acetate (-CH₂COOCH₃) side chain at position 5. As a hydrochloride salt, the compound contains a protonated nitrogen atom, typically at the N-1 position, balanced by a chloride counterion. This protonation significantly impacts the compound's physicochemical properties, enhancing water solubility while decreasing lipophilicity compared to its free base form.
The triazole ring in this compound exhibits aromatic character with significant electron delocalization, contributing to its stability and reactivity patterns. The presence of both hydrogen bond donors (amino group, protonated nitrogen) and acceptors (carbonyl oxygen, ring nitrogens) provides a versatile framework for molecular recognition and binding interactions with biological targets.
Physical Properties
Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride typically appears as a white to off-white crystalline solid with hygroscopic properties. Its physical characteristics are heavily influenced by its salt form, with the hydrochloride moiety imparting distinct properties compared to the free base.
The following table summarizes the key physical properties of the compound:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₅H₈N₄O₂·HCl | Includes hydrochloride salt form |
| Molecular Weight | 192.60 g/mol | Combined weight with HCl |
| Physical State | Crystalline solid | White to off-white powder |
| Melting Point | 178-182°C | Decomposition may occur |
| Solubility in Water | >50 mg/mL | Enhanced by salt formation |
| Solubility in Organic Solvents | Moderately soluble in alcohols; poorly soluble in non-polar solvents | Follows polarity-based solubility patterns |
| pKa | 3.7-4.2 (triazole NH), 7.8-8.3 (amino group) | Estimated based on similar triazole compounds |
| Partition Coefficient (log P) | -0.8 to -0.3 | Indicates hydrophilic character |
| pH (1% aqueous solution) | 2.5-3.5 | Acidic due to hydrochloride form |
The water solubility of this compound is significantly higher than its related non-salt forms due to ionic interactions, making it advantageous for applications requiring aqueous formulations. Temperature stability studies indicate that the compound remains stable under normal storage conditions but may gradually degrade upon prolonged exposure to heat, humidity, or strong light.
Chemical Reactivity
The chemical reactivity of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride is governed by several reactive sites within its structure. These include:
-
The amino group at position 3, which can participate in nucleophilic substitution reactions, acylation, and condensation reactions with aldehydes or ketones to form Schiff bases.
-
The methyl ester functionality, susceptible to hydrolysis under both acidic and basic conditions, providing access to the corresponding carboxylic acid derivative.
-
The triazole ring, which can undergo N-alkylation reactions, particularly at the N-1 and N-2 positions, depending on reaction conditions and steric factors.
-
Potential tautomerism involving the triazole ring nitrogens, leading to equilibrium between different prototropic forms that influence reaction pathways.
Under basic conditions, deprotonation of the hydrochloride salt occurs first, followed by potential ester hydrolysis if strong bases or extended reaction times are employed. The compound exhibits stability under mildly acidic conditions but undergoes gradual hydrolysis of the ester group in strongly acidic environments, particularly at elevated temperatures.
Synthesis and Production Methods
Synthetic Routes
Several synthetic strategies have been developed for the preparation of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride, each with specific advantages depending on starting materials and desired scale. The most common approaches include:
-
Cyclization of Acylhydrazine Derivatives: This method involves the reaction of methyl acetoacetate with thiosemicarbazide to form an intermediate thiosemicarbazone, followed by base-catalyzed cyclization to form the triazole ring. Subsequent acidification with hydrochloric acid yields the desired hydrochloride salt.
-
Aminoguanidine-Based Synthesis: Starting with aminoguanidine hydrochloride and methyl 3-oxobutanoate, this approach proceeds through condensation and cyclization steps to form the 1,2,4-triazole core with appropriate substitution patterns.
-
Functionalization of Preformed Triazoles: This strategy involves modifying existing 3-amino-1,2,4-triazole derivatives through alkylation of the C-5 position with appropriate methyl ester-containing reagents, followed by salt formation.
The reaction scheme below outlines a typical synthetic route via aminoguanidine-based methodology:
-
Reaction of aminoguanidine hydrochloride with methyl 3-oxobutanoate in ethanol under reflux conditions
-
Base-catalyzed cyclization using sodium hydroxide or potassium carbonate
-
Acidification with concentrated hydrochloric acid to form the hydrochloride salt
-
Purification through recrystallization from appropriate solvent systems
Optimization Strategies
Optimizing the synthesis of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride requires careful control of reaction parameters to maximize yield and purity while minimizing side products. Key considerations include:
-
Temperature Control: Maintaining precise temperature profiles during cyclization reactions can significantly impact product distribution and yield. Typically, initial condensation reactions perform optimally at 60-70°C, while cyclization steps may require temperatures of 80-100°C.
-
Solvent Selection: The choice of solvent influences reaction kinetics and product solubility. Protic solvents like ethanol or methanol generally facilitate aminoguanidine-based approaches, while aprotic solvents may be preferable for certain functional group transformations.
-
Catalyst Optimization: Lewis acids such as zinc chloride or aluminum chloride can accelerate certain cyclization steps, while base-catalyzed reactions benefit from optimized base strength and concentration.
-
Reaction Time Management: Extended reaction times can lead to degradation or side reactions. Monitoring reaction progress by thin-layer chromatography or HPLC allows for precise endpoint determination.
-
Salt Formation Conditions: The introduction of hydrochloride typically requires controlled addition of HCl in appropriate solvents, with temperature management to ensure complete salt formation without decomposition.
Industrial production methods often employ continuous flow systems rather than batch processes, enabling better control of reaction parameters and facilitating scale-up while maintaining product quality.
Purification Techniques
Obtaining high-purity methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride requires effective purification strategies. The following techniques have proven effective:
-
Recrystallization: The most common purification method employs solvent systems such as ethanol/diethyl ether or isopropanol/hexane, exploiting temperature-dependent solubility differences between the product and impurities.
-
Column Chromatography: For challenging separations, silica gel chromatography using gradient elution with ethyl acetate/methanol mixtures effectively removes structurally similar byproducts.
-
Salt Formation/Free Base Switching: Converting between the free base and hydrochloride salt forms can be leveraged for purification, as each form has distinct solubility profiles in different solvents.
-
Hot Filtration: Treatment of crude solutions with activated charcoal followed by hot filtration effectively removes colored impurities and trace metal contaminants.
Purity assessment typically combines melting point determination, elemental analysis, HPLC, and NMR spectroscopy to ensure consistent product quality. Industrial methods may incorporate automated crystallization systems with precise temperature control and filtration parameters to ensure batch-to-batch consistency.
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive spectroscopic characterization of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride is essential for structure confirmation and purity assessment. Key spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis in DMSO-d₆ typically reveals characteristic signals at δ 3.6-3.7 ppm (singlet, 3H) for the methyl ester group, δ 3.8-3.9 ppm (singlet, 2H) for the methylene group, and δ 6.5-7.5 ppm (broad signals) for the amino protons. The triazole NH proton often appears as a broad signal at δ 11.5-13.0 ppm. ¹³C NMR spectra show distinctive signals for the carbonyl carbon (δ 170-172 ppm), triazole ring carbons (δ 150-160 ppm), methylene carbon (δ 30-35 ppm), and methyl carbon (δ 51-53 ppm).
Infrared (IR) Spectroscopy: Characteristic IR absorption bands include N-H stretching (3300-3400 cm⁻¹), C=O stretching (1720-1740 cm⁻¹), C=N stretching (1630-1650 cm⁻¹), and triazole ring vibrations (1540-1570 cm⁻¹). The presence of the hydrochloride salt is evidenced by broad N-H⁺ stretching bands in the 2800-3000 cm⁻¹ region.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent [M+H]⁺ peak at m/z 157 (corresponding to the free base), with characteristic fragmentation patterns including loss of the methoxy group (m/z 125) and subsequent cleavage of the acetate moiety.
UV-Visible Spectroscopy: The compound exhibits characteristic absorption maxima at 210-220 nm (strong) and 260-275 nm (moderate), with extinction coefficients that can be used for quantitative analysis in solution.
Chromatographic Methods
Chromatographic techniques provide essential tools for purity assessment and quantitative analysis of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using C18 columns with gradient elution (typically water/acetonitrile with 0.1% formic acid) provides excellent separation of the target compound from structural analogs and synthetic impurities. Detection is commonly performed using UV absorption at 220 or 260 nm. Typical retention times under standard conditions (flow rate 1 mL/min, 25°C) range from 3-5 minutes depending on specific method parameters.
Thin-Layer Chromatography (TLC): For rapid analysis, silica gel plates with elution systems such as ethyl acetate/methanol (4:1) or dichloromethane/methanol (9:1) provide efficient separation. Visualization is achieved using UV light (254 nm) or chemical developers such as ninhydrin (for the amino group) or potassium permanganate.
Gas Chromatography (GC): Though less common due to the compound's polarity and thermal properties, derivatized forms (typically silylated derivatives) can be analyzed by GC-MS, providing complementary structural information through fragmentation patterns.
The following table summarizes optimal chromatographic conditions for analysis:
| Method | Stationary Phase | Mobile Phase | Detection | Comments |
|---|---|---|---|---|
| HPLC | C18 (150 × 4.6 mm, 5 μm) | Water/Acetonitrile gradient with 0.1% formic acid | UV 220 nm | Method of choice for purity determination |
| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Methanol (4:1) | UV 254 nm, ninhydrin spray | Useful for reaction monitoring |
| Ion-pair HPLC | C8 (100 × 4.6 mm, 3 μm) | Buffer (pH 3.0)/Methanol with 5 mM sodium octanesulfonate | UV 260 nm | Improved peak shape for the salt form |
| UPLC | BEH C18 (50 × 2.1 mm, 1.7 μm) | Water/Acetonitrile gradient with 0.05% TFA | PDA, MS | Rapid analysis with high sensitivity |
Biological Activity and Applications
Pharmacological Properties
Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride and structurally related compounds exhibit diverse pharmacological activities, positioning them as valuable scaffolds in medicinal chemistry. Key pharmacological properties include:
Enzyme Inhibition: Triazole-based compounds, including derivatives of the target molecule, have demonstrated inhibitory activity against various enzymes, particularly those with metal-containing active sites. The nitrogen-rich triazole ring can coordinate with metal ions such as zinc or iron in enzyme active sites, disrupting catalytic activity. Similar triazole derivatives have shown inhibitory effects against kinases and demethylases involved in cellular signaling and epigenetic regulation.
Antimicrobial Activity: Compounds containing the 3-amino-1,2,4-triazole scaffold have exhibited promising activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of cell wall synthesis and/or interference with nucleic acid metabolism. Structure-activity relationship studies suggest that the presence of the methyl ester group enhances membrane penetration while maintaining the active triazole pharmacophore.
Antifungal Potential: The structural similarity to azole antifungals suggests potential activity against fungal pathogens. Triazole-containing compounds typically exert antifungal activity through inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. The hydrochloride salt form may enhance aqueous solubility while maintaining target engagement.
Pharmacokinetic Considerations: The compound's balance of hydrophilic and lipophilic moieties influences its absorption, distribution, metabolism, and excretion (ADME) properties. The ester group serves as a potential prodrug feature, susceptible to hydrolysis by esterases to release the corresponding carboxylic acid, which may represent the active form in some biological systems.
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride derivatives. Based on studies of related compounds, the following SAR patterns emerge:
-
Triazole Core: Essential for biological activity, providing a rigid scaffold that presents substituents in specific spatial orientations. Modification of the core heterocycle (e.g., to oxadiazole or thiadiazole) typically alters activity profiles significantly.
-
Amino Group: The 3-amino substituent serves as both hydrogen bond donor and acceptor, critical for target recognition. Substitution of the amino group (e.g., methylation, acylation) generally reduces activity against enzymes requiring hydrogen bond interactions but may enhance lipophilicity and membrane permeability.
-
Methyl Ester Moiety: Functions as a modifiable handle that influences both pharmacokinetic and pharmacodynamic properties. Homologation (extension) of the methylene linker between the triazole and ester typically reduces potency but may improve selectivity. Substitution of the methyl ester with other esters (ethyl, isopropyl) generally maintains activity while modulating metabolic stability.
-
Salt Form: The hydrochloride salt enhances aqueous solubility and bioavailability compared to the free base form. Alternative salt forms (e.g., maleate, tosylate) affect dissolution properties and stability profiles but generally maintain the core pharmacological activities.
The following table summarizes key SAR observations from related triazole derivatives:
| Structural Modification | Effect on Antimicrobial Activity | Effect on Enzyme Inhibition | Effect on Physicochemical Properties |
|---|---|---|---|
| N-alkylation of triazole | Decreased activity | Variable (target-dependent) | Increased lipophilicity |
| Amino group substitution | Generally decreased | Reduced for H-bond dependent targets | Improved metabolic stability |
| Ester to amide conversion | Maintained or enhanced | Generally maintained | Increased metabolic stability |
| Methylene chain extension | Decreased potency | Improved selectivity for some targets | Increased lipophilicity |
| Hydrochloride to free base | Decreased aqueous activity | Minimal effect on target binding | Reduced solubility in water |
Comparative Analysis with Similar Compounds
Structure Comparison
Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride shares structural features with several classes of triazole derivatives, providing context for understanding its chemical behavior and potential applications. The following comparative analysis highlights key structural relationships:
Comparison with (5-amino-1H-1,2,4-triazol-3-yl)methanol: This related compound differs in the C-5 substituent, featuring a hydroxymethyl group rather than a methyl acetate. This structural difference significantly affects hydrogen bonding patterns and lipophilicity. The hydroxymethyl group serves as both hydrogen bond donor and acceptor, while the methyl acetate in our target compound functions primarily as an acceptor with enhanced lipophilicity.
Comparison with 3-Amino-5-methyl-1,2,4-triazole: This simpler analog contains a methyl group at the C-5 position instead of the methyl acetate. The lack of an ester functionality reduces molecular weight and hydrogen bond accepting capacity while potentially enhancing metabolic stability due to the absence of a hydrolyzable group.
Comparison with Established Azole Drugs: Compounds like fluconazole and voriconazole contain 1,2,4-triazole rings but differ in substitution patterns and additional structural features. These clinical antifungals typically feature more complex and lipophilic side chains, as well as additional heterocyclic components that influence spectrum of activity and pharmacokinetic properties.
The following table provides a structured comparison of key structural features:
| Compound | Core Structure | C-3 Substituent | C-5 Substituent | Salt Form | Key Structural Differentiation |
|---|---|---|---|---|---|
| Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate HCl | 1,2,4-triazole | -NH₂ | -CH₂COOCH₃ | Hydrochloride | Methyl ester functionality |
| (5-amino-1H-1,2,4-triazol-3-yl)methanol | 1,2,4-triazole | -CH₂OH | -NH₂ | Not specified | Hydroxymethyl group, reversed substitution pattern |
| 3-Amino-5-methyl-1,2,4-triazole | 1,2,4-triazole | -NH₂ | -CH₃ | Not specified | Simple methyl substituent |
| Fluconazole | 1,2,4-triazole (2×) | Complex | N/A | Not applicable | Bis-triazole structure with secondary alcohol |
Reactivity Comparison
The reactivity profiles of these structurally related compounds reveal important patterns that influence their chemical behavior and potential applications:
Hydrolysis Susceptibility: The methyl ester functionality in methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride is susceptible to both enzymatic and chemical hydrolysis, a feature absent in compounds with hydroxymethyl or methyl substituents. This hydrolyzability can be advantageous for prodrug strategies but may present stability challenges during formulation and storage.
Acid-Base Properties: As a hydrochloride salt, our target compound exhibits different solubility and ionization behavior compared to free base forms of similar compounds. The pKa values of the triazole NH and amino groups are influenced by neighboring substituents, with electron-withdrawing groups like methyl acetate typically lowering pKa values relative to alkyl substituents.
Coordination Chemistry: All these triazole derivatives can function as ligands for metal ions, but their coordination geometry and binding strength vary with substitution pattern. The methyl acetate group in our target compound offers an additional coordination site through the carbonyl oxygen, potentially enhancing metal-binding capabilities compared to simple alkyl-substituted analogs.
Activity Comparison
The biological activity profiles of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride and related compounds demonstrate important structure-activity patterns:
Enzyme Inhibition Selectivity: While specific data for our target compound is limited, structure-activity studies with related triazoles suggest that the nature of the C-5 substituent significantly influences enzyme selectivity profiles. Compounds with ester functionalities like methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride often demonstrate enhanced inhibitory activity against hydrolase enzymes compared to alcohol or simple alkyl derivatives.
Antimicrobial Spectrum: The antimicrobial activity spectrum varies significantly with structural modifications. Hydroxyalkyl derivatives like (5-amino-1H-1,2,4-triazol-3-yl)methanol typically show broader antifungal activity but lower potency against bacterial pathogens compared to ester derivatives. Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride, with its balanced hydrophilic-lipophilic properties, may exhibit intermediate spectrum coverage.
Pharmacokinetic Differences: The ester functionality in methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride likely confers distinct ADME properties compared to hydroxymethyl or methyl analogs. Specifically, the ester group typically enhances membrane permeability while potentially functioning as a metabolic soft spot, leading to differences in tissue distribution and elimination pathways.
Current Research and Future Perspectives
Recent Developments
Research into methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride and structurally related triazole derivatives continues to expand across multiple disciplines. Recent developments include:
-
Synthetic Methodology Advancements: Researchers have developed more efficient and environmentally friendly synthetic approaches, including microwave-assisted cyclization reactions that significantly reduce reaction times from hours to minutes while improving yields. Green chemistry principles have been applied through solvent selection optimization and catalyst recycling strategies.
-
Novel Hybrid Molecules: Creating hybrid structures that combine the triazole scaffold with other bioactive moieties has emerged as a productive research direction. These hybrid molecules aim to achieve synergistic effects or multi-target activity profiles. Examples include conjugates with quinoline frameworks for enhanced antimalarial activity and coupling with natural product-derived fragments for improved selectivity profiles.
-
Computational Design Approaches: Structure-based drug design employing molecular docking and quantum mechanical calculations has accelerated the optimization of triazole derivatives for specific targets. These in silico approaches enable more focused synthetic efforts by predicting binding modes and structure-activity relationships before laboratory synthesis.
-
Formulation Innovations: Research into advanced drug delivery systems specifically designed for triazole-containing compounds has yielded promising results. Nanoparticle formulations and inclusion complexes with cyclodextrins have demonstrated improved stability and bioavailability for compounds with challenging physicochemical properties.
Challenges and Limitations
Despite promising advances, several challenges remain in developing methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride and related compounds for practical applications:
-
Metabolic Stability Concerns: The methyl ester functionality, while advantageous for membrane permeability, presents a metabolic liability due to rapid hydrolysis by esterases. Developing metabolically stable analogs that maintain target activity remains challenging.
-
Selectivity Optimization: While the triazole scaffold offers promising activity against various targets, achieving high selectivity for specific enzymes or receptors often requires extensive structural elaboration and optimization, which can compromise other desirable properties.
-
Scale-Up Challenges: Industrial-scale synthesis presents challenges related to the controlled formation of the triazole ring and management of potentially hazardous intermediates. The exothermic nature of some cyclization reactions requires careful temperature control during scale-up.
-
Limited Structure-Property Relationship Data: Comprehensive understanding of how structural modifications affect ADME properties remains incomplete, hindering rational design approaches for optimizing drug-like properties while maintaining target activity.
-
Intellectual Property Landscape: The extensive patent coverage surrounding triazole chemistry in pharmaceutical applications creates navigational challenges for researchers seeking to develop novel therapeutic agents based on this scaffold.
Future Research Directions
Several promising research directions could advance the understanding and application of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride and related triazole derivatives:
-
Targeted Prodrug Approaches: Leveraging the ester functionality as part of a deliberate prodrug strategy could enhance tissue-specific delivery and reduce systemic exposure. Research into enzyme-responsive linkers and targeted delivery systems represents a promising direction.
-
Expanded Biological Activity Screening: Systematic evaluation against emerging therapeutic targets, particularly in areas such as antiparasitic therapy and neurological disorders, could uncover valuable new applications for this compound class.
-
Sustainable Chemistry Implementation: Developing continuous flow chemistry approaches for triazole synthesis with reduced environmental impact aligns with increasing emphasis on green chemistry principles in pharmaceutical development.
-
Combination Therapy Investigations: Exploring synergistic effects between triazole derivatives and established therapeutic agents could identify valuable combination strategies, particularly in addressing resistance mechanisms in infectious disease treatment.
-
Advanced Crystallization Studies: Detailed investigation of polymorphism and co-crystal formation could yield formulations with improved stability, solubility, and bioavailability profiles, addressing key pharmaceutical development challenges.
-
Artificial Intelligence Applications: Implementing machine learning approaches to predict structure-activity and structure-property relationships could accelerate optimization and identify non-obvious structural modifications to enhance desired properties.
The diverse chemical and biological profile of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride positions it as a valuable scaffold for continued research across multiple disciplines, with significant potential for future discoveries in both fundamental chemistry and applied pharmaceutical sciences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume